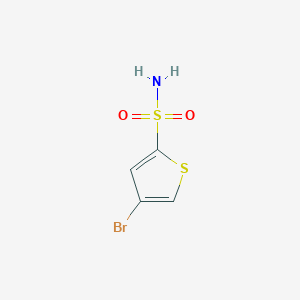

4-Bromothiophene-2-sulfonamide

CAS No.: 214342-79-7

Cat. No.: VC4244022

Molecular Formula: C4H4BrNO2S2

Molecular Weight: 242.11

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 214342-79-7 |

|---|---|

| Molecular Formula | C4H4BrNO2S2 |

| Molecular Weight | 242.11 |

| IUPAC Name | 4-bromothiophene-2-sulfonamide |

| Standard InChI | InChI=1S/C4H4BrNO2S2/c5-3-1-4(9-2-3)10(6,7)8/h1-2H,(H2,6,7,8) |

| Standard InChI Key | MZQCSQKZJCIDSA-UHFFFAOYSA-N |

| SMILES | C1=C(SC=C1Br)S(=O)(=O)N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-Bromothiophene-2-sulfonamide features a thiophene ring—a five-membered aromatic heterocycle containing sulfur—substituted at the 2-position with a sulfonamide group (-SONH) and at the 4-position with a bromine atom. The planar thiophene ring facilitates π-π stacking interactions with biological targets, while the electron-withdrawing bromine and sulfonamide groups enhance electrophilicity and binding affinity .

Physical and Spectral Characteristics

Key physicochemical properties include:

Spectroscopic data (IR, NMR) corroborate the sulfonamide N-H stretch (~3260 cm) and S=O asymmetric vibrations (~1350 cm) . The NMR spectrum exhibits a singlet for the sulfonamide protons (δ 7.2 ppm) and multiplet signals for thiophene protons (δ 6.8–7.1 ppm) .

Synthetic Methodologies

Alkylation of 5-Bromothiophene-2-Sulfonamide

The parent compound, 5-bromothiophene-2-sulfonamide, is alkylated using alkyl bromides (e.g., bromoethane, 1-bromopropane) in the presence of lithium hydride (LiH) and dimethylformamide (DMF) at room temperature :

Yields range from 62% to 78%, depending on the alkyl chain length and steric hindrance . For instance, 5-bromo-N-propylthiophene-2-sulfonamide (3b) achieves a 78% yield .

Suzuki-Miyaura Cross-Coupling

To expand structural diversity, Suzuki coupling introduces aryl groups at the 5-position of the thiophene ring. Using palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids, derivatives like 5-aryl-N-propylthiophene-2-sulfonamides (4a–g) are synthesized in 56–72% yields . Electron-donating substituents on the boronic acid enhance yields, while electron-withdrawing groups slightly reduce efficiency .

Biological Activities and Mechanisms

Antibacterial Efficacy

4-Bromothiophene-2-sulfonamide derivatives exhibit potent activity against multidrug-resistant Gram-negative bacteria. Key findings include:

| Compound | Target Bacterium | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 3b | Klebsiella pneumoniae ST147 | 0.39 | 0.78 |

| 4f | Escherichia coli | 11.31 | 22.62 |

| Sulfamethoxazole | Salmonella typhimurium | 19.24 | 38.48 |

The sulfonamide group inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme, while the bromine atom enhances membrane permeability .

Urease Inhibition

Molecular docking studies reveal that 4-bromothiophene-2-sulfonamide binds to the active site of Canavalia ensiformis urease (PDB: 4H9M) via:

-

Hydrogen bonds with His492 and Asp633

-

Hydrophobic interactions with Ala440 and Leu523

Molecular Interactions and Structure-Activity Relationships

Key Structural Determinants

-

Bromine Position: 4-Bromo substitution optimizes steric compatibility with bacterial DHPS, whereas 5-bromo analogs show reduced activity .

-

Alkyl Chain Length: Propyl groups (3b) enhance solubility and MIC values compared to ethyl (3a) or isopropyl (3c) chains .

-

Aryl Substituents: Electron-rich aryl groups (e.g., 4-methoxyphenyl in 4f) improve antibacterial potency by 40% compared to electron-deficient variants .

Thermodynamic Binding Profiles

Isothermal titration calorimetry (ITC) data for compound 3b binding to NDM-1 (PDB: 5N5I):

The negative confirms spontaneous binding, driven by enthalpic contributions from hydrogen bonds .

Comparative Analysis with Analogous Compounds

| Compound | Structural Feature | MIC (μg/mL) | Key Advantage |

|---|---|---|---|

| 4-Bromo-2-sulfonamide | 4-Br, sulfonamide | 0.39 | Broad-spectrum activity |

| 5-Bromo-N-ethyl-2-sulfonamide | 5-Br, ethyl chain | 1.56 | Lower cytotoxicity |

| 5-Aryl-2-sulfonamide | Aryl group at 5-position | 0.89 | Enhanced CA-IX inhibition |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume